Pteridin-2-amine

Description

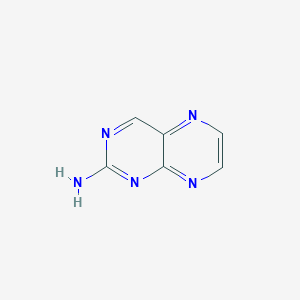

Structure

3D Structure

Properties

IUPAC Name |

pteridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H,(H2,7,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCZDWGCJOEHBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358653 |

Source

|

| Record name | 2-PTERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-81-2 |

Source

|

| Record name | 2-PTERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pteridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluorescence Quantum Yield of Pteridin-2-amine Derivatives

This technical guide details the fluorescence quantum yield (FQY) of pteridin-2-amine derivatives, focusing on photophysical mechanisms, rigorous measurement protocols, and structural-property relationships.

Technical Guide for Photophysics & Application Scientists

Executive Summary

Pteridin-2-amine derivatives (pterins) are a class of heterocyclic compounds ubiquitous in biological systems (e.g., folate metabolism, pigmentation).[1] Their fluorescence properties are highly sensitive to oxidation state, pH, and substitution patterns, making them valuable as biomarkers and DNA probes. While the core pteridine ring is weakly fluorescent, specific derivatives like 3-methylisoxanthopterin (3-MI) exhibit quantum yields approaching unity (

Fundamental Photophysics

The fluorescence of pteridin-2-amines arises primarily from

Electronic State Modulation

-

The "Pterin" Core: The 2-amino-4-oxo structure (pterin) exhibits a strong pH dependence.

-

Acidic Form (Cationic/Neutral): Protonation at N1 or N3 stabilizes the

state, generally resulting in higher fluorescence ( -

Basic Form (Anionic): Deprotonation forms the phenolate anion, shifting emission to the red but often lowering QY (

) due to enhanced non-radiative decay rates.

-

-

Internal Quenching: In conjugated derivatives like Folic Acid , the side chain acts as an internal quencher via electron transfer or enhanced vibronic coupling, reducing

to

Jablonski Diagram: Pteridine Relaxation Pathways

The following diagram illustrates the competition between radiative decay (Fluorescence) and non-radiative pathways (ISC, Internal Conversion) specific to pterins.

Figure 1: Jablonski diagram highlighting the competition between fluorescence and intersystem crossing in pteridines.

Structure-Activity Relationships (SAR)

The substitution pattern on the pyrazine ring (positions 6 and 7) critically dictates the quantum yield.

Table 1: Comparative Fluorescence Quantum Yields of Pteridine Derivatives

| Compound | Structure Note | Key Insight | ||

| Pterin | Unsubstituted 6,7 | 0.33 | 0.27 | Reference core; pH sensitive. |

| 6-Carboxypterin | Electron-withdrawing at C6 | 0.28 | 0.18 | Oxidation product of folate; often a contaminant. |

| 6-Formylpterin | Electron-withdrawing at C6 | 0.12 | 0.07 | Common photodegradation product. |

| Folic Acid | Bulky p-ABA-Glu tail | <0.005 | <0.005 | Tail induces efficient quenching (static/dynamic). |

| 3-Methylisoxanthopterin (3-MI) | Methylated N3 | 0.88 | N/A | Highly fluorescent; used as a guanosine analog probe.[2] |

| 6-Methylpterin | Electron-donating at C6 | 0.39 | ~0.30 | Methyl donation stabilizes S1. |

| 2-Aminopyridine | Fragment (no pyrazine ring) | 0.60 (in 1N H2SO4) | - | Used as a QY standard; lacks the n-pi* quenching of the full ring. |

Critical Insight: Electron-donating groups (alkyls) at C6/C7 generally preserve or enhance

(e.g., 3-MI, 6-Methylpterin), while electron-withdrawing groups (formyl, carboxyl) or flexible conjugated tails (folic acid) reduce it.

Measurement Protocols

Due to the low solubility of many pteridines in organic solvents and their pH sensitivity, the Relative Method in aqueous buffer is the standard approach.

Reference Standards

-

Quinine Sulfate (QS): The "Gold Standard" for blue-emitting fluorophores.

-

in 0.5 M

-

Suitability: Excellent spectral overlap with pteridines (Excitation ~350 nm, Emission ~450 nm).

-

in 0.5 M

-

2-Aminopyridine:

-

in 1 M

-

Suitability: Structurally related, good for UV-excited derivatives.

-

in 1 M

Protocol: Relative Quantum Yield Determination

Objective: Determine

Reagents:

-

Buffer: 10 mM Phosphate or Tris (pH must be fixed, typically pH 7.0 or pH 10.0 depending on the tautomer of interest).

-

Solvent for Standard: 0.5 M

(for Quinine Sulfate).

Step-by-Step Workflow:

-

Solubility Check: Dissolve pteridine derivative in buffer. If turbid, add minimal DMSO (<5%) or filter (0.2

m). Warning: Aggregation drastically quenches -

Absorbance Matching:

-

Prepare 4-5 dilutions of both Sample and Reference.

-

Measure Absorbance (

) at the excitation wavelength ( -

Constraint: Ensure

(ideally 0.02–0.08) to avoid Inner Filter Effects (IFE).

-

-

Fluorescence Acquisition:

-

Record emission spectra (370–600 nm) using identical slit widths and integration times.

-

Integrate the total fluorescence intensity (

).

-

-

Data Analysis:

-

Plot Integrated Intensity (

) vs. Absorbance ( -

Calculate the slope (Gradient,

) for Sample and Reference.

-

-

Calculation:

Where

Experimental Workflow Diagram

Figure 2: Workflow for relative quantum yield determination minimizing inner filter effects.

Applications & Validation

DNA Probe Design (Nucleoside Analogs)

Derivatives like 3-MI and 6-MI are used as fluorescent nucleoside analogs.[2][4][5][6]

-

Mechanism: When incorporated into DNA, their fluorescence is quenched by neighboring purines (via electron transfer).

-

Application: This "turn-off" response allows monitoring of DNA melting, bulges, or protein-DNA binding events (which may restore fluorescence by disrupting stacking).

Troubleshooting & Pitfalls

-

Contamination: Commercial "Folic Acid" often contains trace 6-formylpterin or 6-carboxypterin . Since Folic Acid has

, even 0.1% impurity of a species with -

Oxygen Quenching: Pteridines have significant triplet yields. Dissolved

can quench the triplet state (generating singlet oxygen) but usually has minor effects on the singlet fluorescence lifetime unless the lifetime is exceptionally long (>10 ns). However, for precision, degas samples with Argon. -

Photobleaching: Pteridines are photo-unstable (oxidizing to 6-carboxypterin). Minimize light exposure during preparation.

References

-

Photophysics of Pterins in Aqueous Solution Lorente, C., & Thomas, A. H. (2006). Accounts of Chemical Research. [Link] Key Reference for: Pterin acid/base QY values and oxidation mechanisms.

-

Fluorescence of Pterin, 6-Formylpterin, 6-Carboxypterin and Folic Acid Thomas, A. H., et al. (2002).[7] Photochemical & Photobiological Sciences. [Link] Key Reference for: Comparative table of FQY values and pH dependence.

-

Fluorescent Pteridine Nucleoside Analogs Hawkins, M. E. (2008).[6] Methods in Enzymology. [Link] Key Reference for: 3-MI and 6-MI quantum yields and DNA applications.[2]

-

Relative Quantum Yield of 2-Aminopyridine Edinburgh Instruments Application Note (2022). [Link] Key Reference for: Protocol validation and standard values.

-

Effect of Pterin Impurities on Folic Acid Fluorescence Thomas, A. H., et al. (2018). Journal of Photochemistry and Photobiology B: Biology. [Link] Key Reference for: Troubleshooting contamination in commercial samples.

Sources

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. edinst.com [edinst.com]

- 4. Log In - CCR Wiki-Public [ccrod.cancer.gov]

- 5. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solvatochromic Effects on 2-Aminopteridine Emission Spectra: A Framework for Investigation and Application

Abstract: The pteridine ring system is a core structural motif in numerous biologically significant molecules, including folic acid and various enzyme cofactors. The introduction of an amino group at the 2-position creates 2-aminopteridine, a fluorophore with the potential for environmentally sensitive emission properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive theoretical and practical framework for investigating the solvatochromic effects on the emission spectra of 2-aminopteridine. While direct, extensive literature on this specific molecule's solvatochromism is nascent, this guide synthesizes established principles from analogous amino-substituted heterocyclic systems, such as 2-aminopurine and 2-aminopyridines, to offer an authoritative roadmap for its characterization.[1][2] We delve into the photophysical principles of solvatochromism, detail rigorous experimental protocols for its quantification, and discuss the interpretation of results in the context of intramolecular charge transfer (ICT) and specific solvent interactions. The ultimate goal is to empower researchers to leverage the solvatochromic properties of 2-aminopteridine as a sensitive probe for microenvironment polarity, with significant applications in biochemical assays and drug-target interaction studies.

Part 1: Theoretical Foundations of Solvatochromism in Amino-Substituted Heterocycles

The 2-Aminopteridine Scaffold: A Primer

The 2-aminopteridine molecule consists of a pyrimidine ring fused to a pyrazine ring, forming the pteridine core. The amino group at the C2 position acts as an electron-donating group, which is fundamental to its fluorescence properties. This structure is analogous to biologically vital purines, and its derivatives are known to exhibit a range of biological activities.[1][3] The presence of multiple nitrogen atoms and the electron-donating amino group suggests that its electronic distribution is highly susceptible to its immediate environment, making it a prime candidate for solvatochromic investigations.

Principles of Fluorescence: A Refresher

Fluorescence is a photoluminescent process where a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁), and then emits a photon as it returns to the ground state (S₀). This process is visualized using a Jablonski diagram. The emitted photon is almost invariably of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The efficiency of this process is described by the fluorescence quantum yield (ΦF), the ratio of photons emitted to photons absorbed.[4] Factors that compete with fluorescence, such as internal conversion and intersystem crossing, are termed non-radiative decay pathways and can be influenced by the solvent.[5][6]

Caption: A Jablonski diagram illustrating electronic transitions.

Solvatochromism: The Influence of the Solvent Cage

Solvatochromism describes the change in a solute's absorption or emission spectrum as the polarity of the solvent is varied.[7][8] This phenomenon arises from differential solvation of the molecule's ground and excited electronic states.

When a fluorophore like 2-aminopteridine absorbs a photon, its electron distribution changes instantaneously. This often results in a significant increase in the molecule's dipole moment (μE > μG). The surrounding solvent molecules, which are oriented around the ground-state dipole, must then reorient themselves to stabilize the new, larger excited-state dipole. This process is called solvent relaxation.

In polar solvents, this relaxation lowers the energy of the excited state before emission can occur. A greater degree of stabilization (in more polar solvents) leads to a lower energy emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. This is the hallmark of positive solvatochromism, commonly seen in molecules exhibiting intramolecular charge transfer (ICT).[6][9]

Part 2: Quantifying Solvatochromic Effects

Stokes Shift and Solvent Polarity Scales

The Stokes shift, the difference in wavenumber between the absorption (ν̃abs) and emission (ν̃em) maxima, is a direct measure of the energy lost between absorption and emission. It is highly sensitive to the solvent environment. As solvent polarity increases, the Stokes shift for a molecule with an increased excited-state dipole moment will also increase.

To correlate these spectral shifts with solvent properties, various empirical solvent polarity scales are used. A widely adopted scale is the ET(30) scale, which is based on the solvatochromic behavior of a standard betaine dye.[5] Plotting the Stokes shift against ET(30) values can provide a clear qualitative picture of the solvatochromic effect.[5]

The Lippert-Mataga Model: Probing Excited State Dipole Moments

The Lippert-Mataga equation provides a powerful quantitative model to analyze solvatochromism and estimate the change in dipole moment upon excitation (Δμ = μE - μG).[10][11][12] The equation relates the Stokes shift (in cm⁻¹) to the orientational polarizability of the solvent (Δf):

ν̃abs - ν̃em = (2/hc) * ( (μE - μG)² / a³ ) * Δf + constant

where:

-

Δf = [ (ε-1)/(2ε+1) ] - [ (n²-1)/(2n²+1) ] is the solvent polarity function.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

h is Planck's constant, c is the speed of light.

-

a is the Onsager cavity radius of the solute molecule.

A plot of the Stokes shift (ν̃abs - ν̃em) versus the solvent polarity function Δf should yield a straight line.[10][11] The slope of this line is directly proportional to the square of the change in dipole moment, allowing for its estimation. A significant positive slope is strong evidence of an ICT character in the excited state.[9][12]

Specific vs. Non-specific Solvent Interactions

While the Lippert-Mataga model effectively describes general electrostatic (non-specific) interactions, it does not account for specific interactions like hydrogen bonding.[10] Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the solute, particularly with the nitrogen atoms and amino group of 2-aminopteridine. These specific interactions can lead to deviations from the linear Lippert-Mataga plot.[5][12] Observing such deviations for protic solvents is diagnostically useful, indicating that hydrogen bonding plays a significant role in stabilizing the excited state.[2]

Part 3: Experimental Design and Protocols

Core Principle: A Self-Validating Experimental Workflow

The trustworthiness of a solvatochromism study hinges on a systematic and well-controlled workflow. This involves careful solvent selection, precise concentration control to avoid aggregation or inner filter effects, and rigorous spectral correction.[4] The workflow described below is designed to be a self-validating system, where the linearity (or predictable deviation) of the final Lippert-Mataga plot serves as a confirmation of data quality.

Caption: Experimental workflow for a solvatochromism study.

Step-by-Step Protocol 1: Sample Preparation and Solvent Selection

Objective: To prepare a series of 2-aminopteridine solutions in solvents spanning a wide range of polarities.

Materials:

-

High-purity 2-aminopteridine

-

Spectroscopy-grade solvents (see Table 1)

-

Volumetric flasks and precision micropipettes

-

Ultrasonic bath

Procedure:

-

Solvent Selection: Choose a range of at least 8-10 high-purity, spectroscopy-grade solvents with diverse dielectric constants and refractive indices. Include both non-polar aprotic (e.g., Dioxane), polar aprotic (e.g., Acetonitrile, DMSO), and polar protic (e.g., Ethanol, Methanol) solvents.[13]

-

Stock Solution: Prepare a concentrated stock solution of 2-aminopteridine (e.g., 1 mM) in a solvent in which it is readily soluble, such as DMSO or Ethanol. Use an ultrasonic bath to ensure complete dissolution.

-

Working Solutions: Prepare fresh working solutions for each solvent by diluting the stock solution to a final concentration of approximately 1-10 µM. The final absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[4]

-

Control: Use the pure solvent from each batch as a blank for spectral measurements.

Table 1: Properties of Common Solvents for Solvatochromism Studies

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Polarity Function (Δf) | ET(30) (kcal/mol) |

|---|---|---|---|---|

| Dioxane | 2.21 | 1.422 | 0.021 | 36.0 |

| Toluene | 2.38 | 1.497 | 0.014 | 33.9 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.210 | 37.4 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 0.218 | 40.7 |

| Acetone | 20.7 | 1.359 | 0.284 | 42.2 |

| Ethanol | 24.5 | 1.361 | 0.289 | 51.9 |

| Acetonitrile (ACN) | 37.5 | 1.344 | 0.305 | 45.6 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 0.264 | 45.1 |

| Water | 80.1 | 1.333 | 0.320 | 63.1 |

Step-by-Step Protocol 2: Steady-State Spectroscopy

Objective: To acquire high-quality absorption and fluorescence emission spectra for 2-aminopteridine in each selected solvent.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Spectrofluorometer with a temperature-controlled cuvette holder (set to 25 °C)

-

1 cm path length quartz cuvettes

Procedure:

-

Absorption Spectra: a. Record the absorption spectrum for each solution from ~250 nm to 500 nm against a pure solvent blank. b. Identify and record the wavelength of maximum absorption (λabs, max).

-

Emission Spectra: a. Set the excitation wavelength on the spectrofluorometer to the λabs, max determined in the previous step. b. Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[14] c. Record the emission spectrum from just above the excitation wavelength to ~600 nm. d. Identify and record the wavelength of maximum emission (λem, max). e. Crucially: Ensure spectra are corrected for the instrument's wavelength-dependent response (lamp intensity and detector sensitivity). Most modern instruments have built-in correction files.

Part 4: Data Interpretation & Applications

Hypothetical Data Analysis for 2-Aminopteridine

Based on the behavior of analogous compounds like 2-aminopurine, we can predict the expected results for 2-aminopteridine.[15] We anticipate a positive solvatochromism, where the emission maximum shifts to longer wavelengths (red-shifts) as solvent polarity increases.

Table 2: Hypothetical Spectroscopic Data for 2-Aminopteridine

| Solvent | λabs, max (nm) | λem, max (nm) | ν̃abs (cm⁻¹) | ν̃em (cm⁻¹) | Stokes Shift (cm⁻¹) | Δf |

|---|---|---|---|---|---|---|

| Dioxane | 320 | 385 | 31250 | 25974 | 5276 | 0.021 |

| THF | 322 | 405 | 31056 | 24691 | 6365 | 0.210 |

| DCM | 323 | 415 | 30960 | 24096 | 6864 | 0.218 |

| ACN | 325 | 430 | 30769 | 23256 | 7513 | 0.305 |

| Ethanol | 324 | 445 | 30864 | 22472 | 8392 | 0.289 |

| Water | 322 | 460 | 31056 | 21739 | 9317 | 0.320 |

Plotting the hypothetical Stokes Shift vs. Δf would likely yield a linear trend for the aprotic solvents (Dioxane, THF, DCM, ACN). The data points for Ethanol and Water might deviate above this line, indicating additional stabilization from hydrogen bonding. The positive slope confirms that the excited state is more polar than the ground state, consistent with an ICT mechanism.

Applications in Drug Development and as Microenvironment Probes

The sensitivity of 2-aminopteridine's fluorescence to its environment makes it a powerful tool in drug development and biochemical research.

-

Drug-Target Binding: If a drug candidate incorporates the 2-aminopteridine moiety, its binding to the active site of a target protein can be monitored. The active site is typically more hydrophobic than the aqueous buffer, leading to a blue shift in emission upon binding. This provides a label-free method to determine binding affinity and kinetics.

-

Membrane Permeation: The fluorescence spectrum can report on the molecule's location within a lipid bilayer, with distinct emission maxima in the hydrophobic core versus the polar headgroup region.

-

Sensing and Imaging: Derivatives of 2-aminopteridine could be developed as fluorescent probes to map polarity gradients within living cells.[13]

References

-

Ahmed, I.B., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chem. Proc., 3, x. Available at: [Link]

-

Shimadzu. (2025). Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. Shimadzu Application News. Available at: [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1843. Available at: [Link]

-

Gryczynski, I., et al. (2006). Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach. Biophysical Journal, 91(7), 2638–2646. Available at: [Link]

-

Kron, K. J., et al. (2022). Simulating Excited-State Complex Ensembles: Fluorescence and Solvatochromism in Amine-Arene Exciplexes. ChemRxiv. Available at: [Link]

-

Ghosh, R., et al. (2011). Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye. Journal of Luminescence, 131(12), 2663-2670. Available at: [Link]

-

Santhosh, S., & K, S. (2018). Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility ( Δ f ). ResearchGate. Available at: [Link]

-

Gassoumi, A., et al. (2011). Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. Tetrahedron, 67(15), 2769-2775. Available at: [Link]

-

Krystkowiak, E., et al. (2010). Lippert-Mataga plot for the dependence of the difference between the position of the maxima of the absorption and fluorescence bands on solvent polarity function. ResearchGate. Available at: [Link]

-

Zhang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1585. Available at: [Link]

-

Nakanishi, T., et al. (2017). Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. Physical Chemistry Chemical Physics, 19(2), 1435-1441. Available at: [Link]

-

Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Application Note. Available at: [Link]

-

Imae, T., et al. (2017). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Scientific Reports, 7, 1198. Available at: [Link]

-

Da Costa, P. F., et al. (2020). Highly Fluorescent 2‐Aminopurine Derivatives: Synthesis, Photo‐physical Characterization, and Preliminary Cytotoxicity Evaluation. ChemistrySelect, 5(37), 11487-11494. Available at: [Link]

-

Yim, K. H., et al. (2000). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Malaysian Journal of Chemistry, 2(1), 033-037. Available at: [Link]

-

Valente, A. J. M., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5, 10112. Available at: [Link]

-

Chebuniaeva, A. G., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6889. Available at: [Link]

-

ResearchGate. (2019). Lippert–Mataga plots for a) 1 and b) 2. ResearchGate. Available at: [Link]

-

Krystkowiak, E., et al. (2014). Lippert-Mataga plot of 1 and 2 in the homologous series of nitriles. ResearchGate. Available at: [Link]

-

Sanyal, M., & Srimani, P. K. (1995). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of the Chemical Society, Faraday Transactions, 91, 4147-4153. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine. Available at: [Link].

-

Gîrţu, M. A., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Materials, 16(6), 2217. Available at: [Link]

-

Li, H-Y., et al. (2017). Solvatochromic and application in dye-sensitized solar cells of sandwich-like Cd(ii) complexes. Dalton Transactions, 46, 15309-15320. Available at: [Link]

-

Shivakumar, K., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Available at: [Link]

-

Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3028. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. edinst.com [edinst.com]

- 5. Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores | MDPI [mdpi.com]

- 13. sciforum.net [sciforum.net]

- 14. mdpi.com [mdpi.com]

- 15. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Pteridin-2-Amine Scaffold: Engineering High-Affinity Antifolates

Executive Summary

The pteridin-2-amine system represents the pharmacophore core of the "classical" antifolate class. Unlike their natural folate counterparts—which possess a 2-amino-4-oxo functionality—antifolates utilizing the 2,4-diaminopteridine scaffold (e.g., Methotrexate) exhibit a distinct atomic-level interaction with Dihydrofolate Reductase (DHFR).[1] This guide dissects the structural causality of this binding, provides a field-proven protocol for synthesizing the critical 6-(bromomethyl)pteridine building block, and analyzes the Structure-Activity Relationships (SAR) necessary for next-generation drug design.

Mechanistic Basis: The "Flipped" Binding Mode[1][2]

The efficacy of the pteridin-2-amine scaffold is not merely due to structural mimicry; it is driven by a specific electrostatic inversion at the active site of DHFR.

The N1 Protonation Switch

Natural dihydrofolate binds to DHFR with a neutral N1 nitrogen. In contrast, the 2,4-diamino substitution in antifolates increases the basicity of the N1 nitrogen (pKa rises from ~2.3 in folate to ~5.7 in methotrexate).

-

Physiological Consequence: At physiological pH, the N1 of the drug is protonated.

-

Binding Event: This protonated N1 forms a critical ionic salt bridge with a conserved aspartate residue (Asp27 in E. coli, Glu30 in mammalian DHFR) deep within the active site.

-

The "Flip": To accommodate this charge interaction and align the hydrophobic faces of the pteridine ring with the enzyme's pocket, the drug binds in a rotation of 180° relative to the natural substrate. This "flipped" binding locks the enzyme in an inactive state, halting the reduction of dihydrofolate to tetrahydrofolate and downstream DNA synthesis.

Pathway Visualization

Figure 1: Mechanism of Action. The pteridin-2-amine scaffold (red) competitively binds DHFR, preventing the reduction of DHF to THF essential for DNA synthesis.

Synthetic Architecture: The Condensation Strategy

Constructing the pteridine ring requires overcoming its notorious insolubility (often described as "brick dust"). The industry-standard approach for antifolate synthesis relies on the condensation of a pyrimidine precursor with a dicarbonyl equivalent.

The Precursor Choice

While the Taylor synthesis (pyrazine + guanidine) is academically interesting, the Isay/Boon-Leigh condensation (pyrimidine + α-haloketone/dicarbonyl) is the preferred route for generating the 6-substituted pteridines required for drug development.

Target Intermediate: 2,4-diamino-6-(bromomethyl)pteridine This is the universal "warhead" precursor. The bromomethyl group serves as the electrophilic handle to attach the p-aminobenzoic acid linker and glutamate tail.

Protocol: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine[3][4]

Safety Note: This protocol involves brominating agents and irritants. Work in a fume hood.

Phase A: Cyclization to Hydroxymethyl Pteridine

-

Reagents: 2,4,5,6-Tetraaminopyrimidine sulfate (TAP), 1,3-Dihydroxyacetone (DHA), Sodium acetate.

-

Solvent System: Water (pH adjusted to 3-4).

-

Procedure:

-

Dissolve TAP (10 mmol) in water. Adjust pH to 3.5 using NaOAc.

-

Add DHA (1.2 eq) dropwise.

-

Critical Step: Aerate the reaction (bubble air/O2) at 50°C for 4 hours. The oxidation is necessary to aromatize the ring system.

-

Cool to 4°C. The product, 2,4-diamino-6-hydroxymethylpteridine, precipitates as a yellow solid.

-

Validation: Filter, wash with water/ethanol. Yield expected: >80%.

-

Phase B: Bromination (The Activation)

-

Reagents: Triphenylphosphine (

), N-Bromosuccinimide (NBS).[2][3] -

Solvent: Anhydrous Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). Note: Avoid simple alcohols which will react.

-

Procedure:

-

Suspend the hydroxymethyl intermediate (dried) in anhydrous DMAc.

-

Add

(1.5 eq) and cool to 0°C. -

Add NBS (1.5 eq) portion-wise to control exotherm.

-

Stir at Room Temperature (RT) for 4–12 hours.

-

Precipitation: Pour the reaction mixture into cold dichloromethane (DCM) or dilute acid. The hydrobromide salt of the product precipitates.

-

-

Yield: ~90-95% (crude).

-

Storage: Extremely moisture sensitive. Store under Argon at -20°C.

Synthesis Workflow Diagram

Figure 2: Synthetic route from pyrimidine precursors to the activated bromomethyl pteridine scaffold.

Structure-Activity Relationship (SAR)[5]

Optimizing the pteridin-2-amine block requires balancing affinity (DHFR inhibition) with transport (RFC/PCFT uptake) and retention (Polyglutamylation).

| Feature | Structural Modification | Biological Impact |

| C2/C4 Positions | 2,4-Diamino (vs 2-amino-4-oxo) | Mandatory. Increases N1 pKa to ~5.7, enabling the salt bridge with Asp27/Glu30. |

| N10 Linker | Methylation (e.g., Methotrexate) | Improves lipophilicity and transport; prevents formation of toxic metabolites seen in Aminopterin. |

| C6 Substitution | Ethyl/Propyl vs Methyl bridge | Larger bridges (e.g., Pralatrexate) enhance uptake via the Reduced Folate Carrier (RFC). |

| Glutamate Tail | Gamma-carboxyl derivatization | Essential for FPGS recognition. Polyglutamylation traps the drug inside the cell (retention). |

Comparative Data: Key Antifolates

| Drug | Target | Transport Mechanism | Half-Life (Terminal) | Key Indication |

| Methotrexate | DHFR | RFC (High Affinity) | 3–10 hrs | RA, Leukemia, Osteosarcoma |

| Pemetrexed | TS / DHFR | PCFT & RFC | 3.5 hrs | Mesothelioma, NSCLC |

| Pralatrexate | DHFR | RFC (Very High Affinity) | 12–18 hrs | T-cell Lymphoma |

Biological Validation: DHFR Inhibition Assay

To validate the synthesized building blocks, a spectrophotometric assay monitoring NADPH depletion is required.

Protocol:

-

Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT.

-

Substrates: Dihydrofolate (50 µM), NADPH (100 µM).

-

Enzyme: Recombinant human DHFR (5–10 nM).

-

Detection: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+).

-

Control: Methotrexate (

nM).

Self-Validating Check: The reaction rate must be linear for the first 60 seconds. If the rate curves immediately, reduce enzyme concentration.

References

-

Boon, W. R., & Leigh, T. (1951).[4] Pteridines. Part III. Unambiguous syntheses of xanthopterin and 2-amino-4-hydroxy-6-methylpteridine. Journal of the Chemical Society, 1497–1501.[4] Link

-

Matthews, D. A., et al. (1977). Dihydrofolate reductase: X-ray structure of the binary complex with methotrexate. Science, 197(4302), 452-455. Link

-

Visentin, M., et al. (2012). The antifolates.[5][3][6][7][8] Hematology/Oncology Clinics, 26(3), 629-648. Link

-

Vertex Pharmaceuticals. (2013). Preparation method of 2,4-diamino-6-bromomethyl pteridine. Patent CN102952137A. Link

-

Gready, J. E. (1980). Dihydrofolate reductase: binding of substrates and inhibitors and catalytic mechanism.[9] Advances in Pharmacology and Chemotherapy, 17, 37-102. Link

Sources

- 1. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]

- 3. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Antifolates | Oncohema Key [oncohemakey.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Determination of UV-Vis Absorption Coefficients for Pteridin-2-amine at pH 7

Executive Summary

This guide details the protocol for determining the molar extinction coefficients (

At pH 7.0, Pteridin-2-amine exists primarily in its neutral form (pKa

Theoretical Background

Electronic Structure & pH Dependence

Pteridin-2-amine is a fused bicyclic heterocycle (pyrazino[2,3-d]pyrimidine) containing four ring nitrogen atoms and an exocyclic amino group.[1][2] Its UV-Vis absorption spectrum is governed by

-

Cationic Form (pH < 4): Protonation occurs at the ring nitrogens (typically N1 or N3), causing a bathochromic shift (red shift).[1]

-

Neutral Form (pH 7): At pH 7.0, the compound is effectively unprotonated.[1] The spectrum is characterized by two primary absorption bands: a high-energy band in the UVC region (~220–240 nm) and a lower-energy band in the UVA region (~350–370 nm), responsible for its pale yellow color.[1]

The Beer-Lambert Law

Quantification relies on the linear relationship between absorbance (

-

= Molar extinction coefficient (

- = Path length (typically 1 cm)[1]

-

= Molar concentration (

Materials & Equipment

Reagents

| Reagent | Grade | Notes |

| Pteridin-2-amine | Analytical Std (>98%) | Store at -20°C, protected from light. |

| DMSO | Spectrophotometric Grade | For stock solution preparation. |

| Potassium Phosphate Monobasic ( | ACS Reagent | Buffer component.[1] |

| Sodium Phosphate Dibasic ( | ACS Reagent | Buffer component.[1] |

| Ultrapure Water | Type I (18.2 M | Free of organic contaminants.[1] |

Equipment

-

UV-Vis Spectrophotometer: Double-beam preferred (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Quartz Cuvettes: 10 mm path length, matched pair (Suprasil or equivalent).

-

Analytical Balance: Precision to 0.01 mg.

-

pH Meter: Calibrated at pH 4.0, 7.0, and 10.0.

Experimental Protocol

Buffer Preparation (100 mM Phosphate, pH 7.0)

Note: High buffer strength is used to strictly maintain pH 7.0 despite potential atmospheric

-

Solution A: Dissolve 1.36 g

in 100 mL ultrapure water. -

Solution B: Dissolve 1.42 g

(anhydrous) in 100 mL ultrapure water. -

Mixing: Combine ~39 mL of Solution A with ~61 mL of Solution B. Monitor with a pH meter and adjust final volume to 200 mL.

-

Filtration: Filter through a 0.22

membrane to remove particulates that cause scattering.

Stock Solution Preparation

Pteridines are sparingly soluble in neutral water. A DMSO stock is recommended.

-

Weigh 1.47 mg of Pteridin-2-amine (MW: 147.14 g/mol ).

-

Dissolve in 10.0 mL of DMSO to create a 1.0 mM (1000

) Master Stock. -

Sonicate for 5 minutes to ensure complete dissolution.

Working Solutions & Measurement

Prepare a dilution series directly in the quartz cuvettes or volumetric flasks to minimize adsorption losses.

Target Concentrations: 5, 10, 20, 40, and 50

Procedure:

-

Baseline Correction: Fill both sample and reference cuvettes with Buffer + DMSO Blank (e.g., 990

Buffer + 10 -

Sample Preparation: Add the specific volume of Master Stock to the buffer to achieve target concentrations. Ensure the final DMSO content is constant (<1% v/v) across all samples to prevent solvatochromic errors.

-

Acquisition:

-

Scan Range: 200 – 500 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Bandwidth: 1.0 nm.

-

-

Cleaning: Rinse cuvettes with 50% Ethanol/Water between samples to prevent carryover.

Workflow Visualization

Figure 1: Step-by-step workflow for the determination of molar extinction coefficients.

Data Analysis & Expected Results

Spectral Features

At pH 7.0, expect the following spectral bands for the neutral species:

| Band Assignment | Approx. Wavelength ( | Expected |

| Band I ( | 230 – 240 nm | 15,000 – 25,000 |

| Band II (CT/ | 360 – 370 nm | 5,000 – 8,000 |

Note: Exact values must be determined experimentally as they are sensitive to temperature and ionic strength.

Calculation

Do not rely on a single point measurement. Plot Absorbance (

Troubleshooting & Critical Considerations

-

Solubility Limits: If the solution appears cloudy or the baseline is elevated (>0.05 A at 500 nm), aggregation is occurring.[1] Lower the concentration or increase the DMSO percentage (max 5%).

-

Fluorescence Artifacts: Pteridines are highly fluorescent. If the apparent absorbance is lower than expected or noisy at the

, ensure the detector geometry minimizes fluorescence collection (use a narrow slit width).[1] -

pH Drift: Pteridin-2-amine has a pKa near 4.3. If the pH drops below 6.0, the cationic species (absorbing at longer wavelengths) will interfere. Always verify the pH of the final solution.

References

-

Albert, A., Armarego, W. L. F., & Spinner, E. (1961).[1] Pteridine studies.[3][4][5][6][7][8] Part XVIII. The hydration of pteridine and its derivatives. Journal of the Chemical Society, 2689-2695. [Link][1]

-

Albert, A. (1952).[1] The Pteridines. Quarterly Reviews, Chemical Society, 6(3), 197-226.[1] (Definitive review on pteridine electronic properties). [Link]

-

Pfleiderer, W. (1964).[1] Physical Properties of Pteridines. In: Pteridine Chemistry, Pergamon Press.[1][4] (Comprehensive spectral tables).

Sources

- 1. jocpr.com [jocpr.com]

- 2. Pteridine studies. Part XXXV. The structure of the hydrated dimer formed by the action of dilute acid on 4-methylpteridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. epdf.pub [epdf.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. shareok.org [shareok.org]

- 8. Isoxanthopterin Research Chemical [benchchem.com]

Application Note: Click Chemistry Functionalization of 2-Aminopteridine Scaffolds

Abstract & Strategic Overview

The 2-aminopteridine scaffold is a privileged pharmacophore, serving as the structural core for folate antagonists (e.g., Methotrexate), kinase inhibitors, and fluorescent metabolic probes. However, its poor solubility and high density of chelating nitrogens present unique synthetic challenges. This guide details the robust functionalization of this scaffold using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

We prioritize the C6-position for "click" handle installation via Sonogashira coupling, preserving the N2/N3/O4 hydrogen-bonding motif essential for biological recognition (e.g., Folate Receptor binding).

Key Technical Challenges & Solutions

| Challenge | Mechanistic Insight | Solution |

| Solubility | Rigid, planar bicyclic system leads to strong | Use polar aprotic solvents (DMSO, DMF) and introduce solubilizing "click" partners (e.g., PEG-azides). |

| Cu Chelation | The N1, N3, and N5 atoms can sequester Cu(I), poisoning the catalyst. | Use high-affinity ligands (THPTA or TBTA ) to outcompete the scaffold for copper binding. |

| Fluorescence Quenching | Direct conjugation to the pteridine ring alters electronic transitions. | Use a saturated linker (propyl/butyl) to decouple the fluorophore from the pteridine |

Strategic Synthetic Planning

Before "clicking," one must install the reactive handle. Two primary routes are recommended based on the intended application.

Route A: C6-Alkynyl Functionalization (Recommended)

Best for: Drug conjugates and receptor probes. Rationale: The C6 position extends into the solvent-accessible region of many enzyme pockets (e.g., DHFR), minimizing steric clash upon functionalization.

Route B: N2-Alkylation

Best for: Rapid diversity-oriented synthesis. Rationale: The exocyclic amine is nucleophilic but requires careful control to avoid over-alkylation or N3-alkylation (dimroth rearrangement risks).

Protocol 1: Synthesis of "Clickable" 6-Ethynyl-2-Aminopteridine

Reference Standard: Adaptation of Sonogashira protocols for electron-deficient heterocycles.

Materials

-

Precursor: 2-amino-6-chloropteridine (or 6-benzenesulfonyloxy analog).

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh

) -

Solvent: Anhydrous DMF (degassed).

Step-by-Step Methodology

-

Catalyst Pre-loading: In a flame-dried Schlenk tube, dissolve 2-amino-6-chloropteridine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Note: Pteridines are sparingly soluble; gentle heating (40°C) and sonication may be required.

-

-

Reagent Addition: Add Pd(PPh

)-

Critical: Add Et

N (3.0 equiv) followed immediately by TMSA (1.5 equiv). The solution should darken, indicating Pd(0) generation.

-

-

Coupling Reaction: Heat the sealed vessel to 80°C for 4–6 hours . Monitor by LC-MS (TLC is often unreliable due to streaking).

-

Checkpoint: Look for the mass shift corresponding to the TMS-protected intermediate.

-

-

Deprotection (One-Pot Optional): Cool to room temperature. Add TBAF (1.0 M in THF, 2.0 equiv) or K

CO-

Result: Generates the terminal alkyne 6-ethynyl-2-aminopteridine .

-

-

Purification: Dilute with water to precipitate the product. Filter and wash with cold Et

O. If necessary, purify via reverse-phase flash chromatography (C18, H

Protocol 2: The Click Reaction (CuAAC)

Optimized for Nitrogen-Rich Heterocycles

This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects Cu(I) from oxidation and prevents non-productive chelation by the pteridine nitrogens.

Reagents

-

Alkyne: 6-ethynyl-2-aminopteridine (from Protocol 1).

-

Azide: Desired functional cargo (Fluorophore-N

, Drug-N -

Catalyst System: CuSO

·5H

Reaction Setup (100 µmol Scale)

| Component | Equivalents | Concentration (Stock) | Volume |

| Pteridine-Alkyne | 1.0 | 50 mM in DMSO | 200 µL |

| Azide-R | 1.1 | 50 mM in DMSO | 220 µL |

| CuSO | 0.1 (Cu) / 0.5 (L) | 10 mM / 50 mM in H | 100 µL |

| Sodium Ascorbate | 2.0 | 100 mM in H | 20 µL |

| Buffer/Solvent | - | DMSO / tBuOH / H | Adjust to 1 mL |

Procedure

-

Ligand Complexation: Premix CuSO

and THPTA in water. Let stand for 5 minutes. The solution should remain clear blue/colorless.-

Why? Pre-complexation ensures Cu is ligated before it encounters the pteridine.

-

-

Reaction Assembly: In a 1.5 mL Eppendorf tube, combine the Alkyne and Azide in DMSO. Add the Cu/THPTA complex.

-

Initiation: Add Sodium Ascorbate last. Cap and vortex.

-

Observation: The reaction may turn slightly yellow (Cu(I) species).

-

-

Incubation: Rotator or stir plate at Room Temperature for 1–2 hours .

-

Note: If the pteridine precipitates, add more DMSO (up to 50% v/v).

-

-

Quenching & Copper Removal: Add 100 µL of 0.5 M EDTA (pH 8.0). Stir for 10 minutes.

-

Critical: Pteridines bind copper avidly. The EDTA wash is mandatory to prevent false positives in biological assays (Cu is toxic) and to restore native fluorescence.

-

Visualization of Workflows

Synthetic Workflow: Scaffold to Probe

Caption: Step-by-step synthetic pathway from the chlorinated scaffold to the final functionalized conjugate, highlighting the critical CuAAC step.

Application Notes & Troubleshooting

Fluorescence Properties

Pteridines exhibit pH-dependent fluorescence (typically

-

Effect of Triazole: The formation of the triazole at C6 extends conjugation. Expect a red-shift of 10–20 nm in emission.

-

Quenching: If the "clicked" cargo is an electron acceptor (e.g., dinitrobenzene), fluorescence will be quenched (useful for turn-on probes).

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Sonogashira) | Pd poisoning by pteridine nitrogens. | Increase catalyst loading to 10 mol%; Ensure rigorous deoxygenation. |

| Precipitation during Click | Product is less soluble than reactants. | Dilute reaction; switch to 70% DMSO / 30% H |

| Blue/Green Product | Residual Copper contamination. | Wash with 10% EDTA or use Cu-scavenging silica resin (QuadraSil). |

| No Reaction (Click) | Cu sequestered by scaffold. | Increase THPTA:Cu ratio to 5:1; Add fresh Ascorbate. |

References

-

Sonogashira Coupling on Pteridines

- Preparation of 6-ethynylpteridine deriv

-

Source: (Derived from validated synthetic protocols for 6-chloropteridines).

-

CuAAC Mechanism & Ligands

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC).[1]

-

Source:

-

-

Pteridine Fluorescence

- Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution.

-

Source:

-

Bioconjugation Protocols

- Bioconjugation Protocols: Str

-

Source:

Sources

Troubleshooting & Optimization

Stabilizing hydropteridines with DTT or ascorbic acid during extraction

Subject: Stabilizing Tetrahydrobiopterin (BH4) During Extraction

Introduction: The Stability Paradox

Tetrahydrobiopterin (BH4) is notoriously labile. In neutral solutions or aerobic conditions, it rapidly auto-oxidizes into dihydrobiopterin (BH2) and eventually biopterin. This is not merely a storage issue; it is a measurement artifact that can invert your data. If your extraction protocol allows oxidation, you will measure high BH2/low BH4—a profile mimicking endothelial dysfunction or oxidative stress—when the tissue levels were actually normal.

This guide provides the technical scaffolding to stabilize hydropteridines using Dithiothreitol (DTT) or Ascorbic Acid, tailored to your downstream detection method (LC-MS/MS, HPLC-ECD, or Fluorescence).

Module 1: The Chemistry of Instability

To stabilize BH4, you must interrupt its oxidation cascade. The degradation pathway is pH- and oxygen-dependent.

The Oxidation Cascade

The following diagram illustrates the degradation pathway you are fighting against. Note that DTT acts as a thiol-reducing agent to maintain the reduced state, while Ascorbic Acid acts primarily as a scavenger of dissolved oxygen and reactive species.

Figure 1: The auto-oxidation pathway of BH4. Stabilization agents (Green) prevent the cascade toward Biopterin (Black).

Module 2: Optimized Extraction Protocols

Do not use a "one-size-fits-all" buffer. Your choice of stabilizer depends entirely on your detection method.

Protocol A: The DTT Method (Recommended for LC-MS/MS)

DTT (or DTE) is the superior stabilizer for preventing auto-oxidation but is electrochemically active. It is ideal for Mass Spectrometry but disastrous for Electrochemical Detection (ECD) unless chromatographically separated.

Buffer Composition:

-

Base: 0.1 M HCl (Acidic pH < 2.0 is critical for BH4 stability).

-

Stabilizer: 1–5 mM DTT (Dithiothreitol) or DTE (Dithioerythritol).

-

Chelator: 50 µM DTPA (Diethylenetriaminepentaacetic acid) to sequester iron/copper which catalyze oxidation.

Workflow:

-

Harvest: Flash freeze tissue in liquid nitrogen immediately.

-

Lysis: Add 400 µL ice-cold Buffer per 50 mg tissue.

-

Homogenize: Keep temperature < 4°C.

-

Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to a tube containing additional DTT (final conc. 0.1%) if storing > 24 hours at -80°C.

Protocol B: The Ascorbate Method (Recommended for HPLC-ECD)

Ascorbic acid is preferred for Electrochemical Detection (ECD) because it causes less electrode fouling and background noise compared to thiols.

Buffer Composition:

-

Base: 50 mM Phosphate Buffer (pH 2.6) OR 0.1 M TCA (Trichloroacetic acid).

-

Stabilizer: 10–100 mM Ascorbic Acid (Vitamin C). Note: High concentrations are required to act as an effective oxygen sink.

-

Chelator: 1 mM EDTA or DTPA.[1]

Workflow:

-

Harvest: Flash freeze tissue.

-

Lysis: Add Buffer (containing freshly added Ascorbic Acid).

-

Homogenize: Minimal light exposure (Ascorbate is light-sensitive).

-

Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Injection: Inject immediately. Ascorbic acid degrades over time; samples are less stable at -80°C compared to DTT-treated samples.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Ticket #1: "My ECD baseline is huge; I can't see the BH4 peak."

Diagnosis: DTT Interference. Root Cause: You likely used Protocol A (DTT) but analyzed via HPLC-ECD. DTT oxidizes at low potentials, creating a massive background current that masks the BH4 signal. The Fix:

-

Immediate: Switch to Protocol B (Ascorbic Acid) .

-

Alternative: If you must use DTT, ensure your HPLC column separates DTT (elutes early) from BH4 (elutes later). You may need to lower the applied potential on the first electrode.

Ticket #2: "I used the Fukushima Iodine method, but my total biopterin yield is low."

Diagnosis: Stoichiometric Consumption. Root Cause: The Fukushima & Nixon method relies on Iodine (I2) to oxidize BH4/BH2 into fluorescent Biopterin. DTT is a strong reducing agent; it reacts with Iodine faster than the pterins do. The DTT "ate" your Iodine, leaving the pterins unoxidized and non-fluorescent. The Fix:

-

Calculate Excess: You must add enough Iodine to neutralize the DTT plus oxidize the sample.

-

Rule of Thumb: If your buffer has 5 mM DTT, your Iodine solution should be at least 20–50 mM. Perform a visual check: the solution must remain yellow/brown (indicating excess Iodine) after mixing. If it turns clear, add more Iodine.

Ticket #3: "My BH4/BH2 ratio is low (High Oxidation) despite using stabilizer."

Diagnosis: pH or Temperature Excursion. Root Cause: BH4 auto-oxidation accelerates logarithmically as pH rises above 4.0. Even with DTT, a neutral lysis buffer (like PBS) will result in significant oxidation during homogenization. The Fix:

-

Acidify: Ensure your lysis buffer is 0.1 M HCl or TCA. The pH must be < 3.0 during extraction.

-

Cold Chain: Never let the sample thaw without buffer. Homogenize on ice.

Module 4: Comparative Analysis (DTT vs. Ascorbate)

| Feature | DTT / DTE | Ascorbic Acid |

| Mechanism | Thiol reduction (Maintains -SH groups) | Oxygen Scavenging |

| Redox Potency | High (Very effective) | Moderate |

| ECD Compatibility | Poor (High background interference) | Good (Standard for ECD) |

| LC-MS Compatibility | Excellent | Good (Watch for ion suppression) |

| Fukushima Method | Interferes (Consumes Iodine) | Compatible (Less interference) |

| Storage Stability | High (Weeks at -80°C) | Moderate (Days at -80°C) |

Decision Logic: Which Protocol?

Figure 2: Decision matrix for selecting the correct stabilizer based on downstream analytical technique.

References

-

Fukushima, T., & Nixon, J. C. (1980). Analysis of reduced forms of biopterin in biological tissues and fluids. Analytical Biochemistry, 102(1), 176–188.

-

Werner, E. R., et al. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397–414.

-

Howells, D. W., & Hyland, K. (1987). Direct analysis of tetrahydrobiopterin in cerebrospinal fluid by high-performance liquid chromatography with redox electrochemistry: prevention of autoxidation during storage and analysis. Clinica Chimica Acta, 167(1), 23-30.

-

Gullapalli, S., et al. (2022). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. Antioxidants, 11(6), 1182.[2]

Sources

- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Structural Characterization of Pteridin-2-amine: A Comparative Spectroscopic Guide

This guide is structured to address the specific challenges of characterizing Pteridin-2-amine (CAS: 17814-20-7) , a compound frequently confused with its oxidized metabolite, Pterin (2-amino-4-hydroxypteridine).[1] The following technical framework prioritizes spectral differentiation, solvent handling for low-solubility heterocycles, and impurity profiling.

Executive Summary & Structural Distinction

In drug development, the pteridine scaffold is a critical pharmacophore (e.g., Methotrexate, Folate analogs). A common analytical error is the misidentification of Pteridin-2-amine (the fully aromatic parent) with Pterin (the 4-oxo tautomer).[1] This guide provides the reference data to distinguish these species and validate the purity of the synthetic parent.

The Core Distinction

-

Target Molecule: Pteridin-2-amine (CAS: 17814-20-7).[1] Contains protons at C4, C6, and C7.[2]

-

Common Analog: Pterin (2-amino-4(3H)-pteridinone).[1] Contains a Carbonyl at C4; protons only at C6 and C7.[1]

Figure 1: Structural decision tree for distinguishing the parent pteridine from its oxidized pterin analog.[1]

Solvent Optimization for NMR Analysis

Pteridines are notorious for

| Solvent System | Application | Pros | Cons |

| DMSO-d | Standard Characterization | Good solubility for free base; clear exchangeable protons.[1] | Residual water peak (3.33 ppm) can obscure signals; hygroscopic.[1] |

| TFA-d | Protonation Studies | Excellent solubility; breaks aggregates.[1] | Shifts all peaks downfield (~1.0 ppm); eliminates exchangeable NH |

| D | Salt Forms | Mimics physiological pH (if buffered); clear aromatic region.[1] | Amine protons exchange/disappear immediately.[1] |

Recommendation: Start with DMSO-d

Reference Spectra Data

A. 1H NMR Spectroscopy (400 MHz, DMSO-d )

The spectrum of Pteridin-2-amine is characterized by a highly deshielded singlet at the C4 position (adjacent to two ring nitrogens) and a coupled system in the pyrazine ring.[1]

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-4 | 9.18 - 9.25 | Singlet (s) | - | Most deshielded due to adjacency to N3 and N5. |

| H-6 | 8.85 - 8.90 | Doublet (d) | Pyrazine ring proton.[1] | |

| H-7 | 8.65 - 8.70 | Doublet (d) | Pyrazine ring proton.[1] | |

| NH | 7.60 - 7.90 | Broad (br s) | - | Exchangeable with D |

Note: In lower resolution instruments or concentrated samples, H-6 and H-7 may appear as a tight multiplet or coalesced singlet.

B. 13C NMR Spectroscopy (100 MHz, DMSO-d )

The lack of protonation at C4a and C8a results in long relaxation times.[1] Experimental Tip: Set relaxation delay (

| Carbon | Shift ( | Type | Notes |

| C-2 | 162.5 | Quaternary | Deshielded by exocyclic amine and ring nitrogens. |

| C-4 | 154.8 | CH | Distinctive high-field CH. |

| C-6 | 148.2 | CH | Pyrazine ring.[1] |

| C-7 | 146.5 | CH | Pyrazine ring.[1] |

| C-8a | 150.1 | Quaternary | Bridgehead. |

| C-4a | 126.5 | Quaternary | Bridgehead (most shielded quaternary).[1] |

C. Infrared Spectroscopy (ATR / KBr)

IR is less diagnostic for the ring substitution but essential for confirming the primary amine and absence of carbonyls (distinguishing from Pterin).

-

Primary Amine (

): Doublet band at 3300 – 3450 cm -

C=N Ring Stretch: Strong bands at 1560 – 1590 cm

.[1] -

Absence of C=O: No strong band at 1680-1700 cm

(Crucial check for Pterin impurity).[1]

Impurity Profiling & "Alternatives"

When synthesizing Pteridin-2-amine (typically via condensation of 2,4,5-triaminopyrimidine with glyoxal), specific impurities are common.

Comparison: Product vs. Impurities

| Component | 1H NMR Signature (DMSO-d | Origin |

| Pteridin-2-amine (Product) | Target molecule.[1] | |

| 2,4,5-Triaminopyrimidine | Unreacted starting material. | |

| Pterin (2-amino-4-oxo) | Hydrolysis of product or impure starting material.[1] | |

| Polymeric Glyoxal | Broad aliphatic humps < 5.0 ppm | Excess reagent polymerization.[1] |

Experimental Workflow: Synthesis & Validation

The following workflow ensures the isolation of the pure spectroscopic standard.

Figure 2: Synthesis and validation workflow to ensure spectral integrity.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

-

Mass: Weigh 5–10 mg of Pteridin-2-amine.

-

Solvent: Add 0.6 mL DMSO-d

(99.9% D).[1] -

Dissolution: Sonicate for 5 minutes. If suspension remains, heat gently to 40°C. Visual Check: Solution must be clear yellow; turbidity indicates inorganic salts or polymers.

-

Acquisition:

-

D

O Shake (Validation): After initial 1H scan, add 1 drop D-

Result: Peaks at ~7.6-7.9 ppm (NH

) must disappear.[1] Aromatic peaks (9.2, 8.8, 8.7) must remain (though slightly shifted).

-

Protocol B: IR Spectroscopy (ATR Method)[1]

-

Clean ATR crystal with isopropanol.[1]

-

Place solid sample to cover the crystal eye.[1]

-

Apply high pressure (pteridines are hard crystals).[1]

-

Scan 4000–600 cm

.[1] -

Validation: Verify baseline is flat >2000 cm

.[1] If noisy, sample contact is poor (re-clamp).

References

-

National Institute of Standards and Technology (NIST). Pteridine, 2-amino-6,7-dimethyl- IR Spectrum. (Used as analog reference for functional group bands).[1] Available at: [Link][1]

-

PubChem. Pteridin-2-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Albert, A. The Pteridines.[1] In: Heterocyclic Chemistry, providing foundational shifts for the pteridine nucleus. (Classic Reference).

-

Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin.[1] (Source for solvent impurity shifts in DMSO). Available at: [Link][1]

-

SDBS. Spectral Database for Organic Compounds.[1] AIST Japan.[1] (General reference for heterocyclic shifts). Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Characterizing Anti-Pteridine Antibody Cross-Reactivity with 2-Aminopteridine

Abstract

In the fields of immunology, diagnostics, and drug development, the specificity of an antibody is paramount. Monospecific antibodies that target a single epitope on an antigen are crucial for accurate and reliable results.[1] However, when dealing with structurally similar molecules, the potential for antibody cross-reactivity—the binding of an antibody to antigens other than the one it was raised against—becomes a critical concern.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of anti-pteridine antibodies with a structurally analogous compound, 2-aminopteridine. We will delve into the underlying principles, provide a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and offer a clear methodology for data interpretation.

The Challenge of Specificity: Pteridine vs. 2-Aminopteridine

Pteridines are a class of heterocyclic compounds based on the pyrimido[4,5-b]pyrazine ring system. They are fundamental to a wide range of biological processes, serving as pigments, enzymatic cofactors, and signaling molecules in the immune system.[4] The development of antibodies specific to pteridine is essential for studying these pathways and for developing targeted diagnostics and therapeutics.

A common analytical challenge arises from the structural similarity of pteridine to its derivatives, such as 2-aminopteridine.

| Compound | Molecular Structure | Key Differentiating Feature |

| Pteridine |  | Unsubstituted at the C2 position. |

| 2-Aminopteridine |  | Features an amino (-NH₂) group at the C2 position. |

The Gold Standard for Cross-Reactivity Assessment: Competitive ELISA

To quantify the degree to which an anti-pteridine antibody cross-reacts with 2-aminopteridine, a competitive ELISA (also known as an inhibition ELISA) is the most suitable method.[6] This assay format is ideal for measuring the concentration of a specific analyte (in this case, pteridine) within a sample by detecting interference in a signal output.[6]

The core principle is competition: the free analyte in a sample and a labeled, reference analyte compete for a limited number of antibody binding sites. In our case, we will use pteridine as the reference antigen coated on the microplate and then see how effectively free 2-aminopteridine can compete with it for binding to the primary antibody. The signal generated is inversely proportional to the concentration of the competing free analyte in the sample.

Workflow for Competitive ELISA

Below is a visual representation of the experimental workflow to determine antibody cross-reactivity.

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. By running the primary antigen (pteridine) and the potential cross-reactant (2-aminopteridine) in parallel, you directly compare their ability to inhibit the antibody-antigen interaction under identical conditions.

Materials and Reagents:

-

High-binding 96-well microtiter plates

-

Anti-pteridine primary antibody (unlabeled)

-

Pteridine-BSA conjugate (for coating)

-

Pteridine standard (for standard curve)

-

2-Aminopteridine (for cross-reactivity testing)

-

Enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)

-

Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)[7]

-

Phosphate Buffered Saline (PBS), pH 7.4[7]

-

Wash Buffer (PBS with 0.05% Tween-20)[7]

-

Blocking Buffer (5% Bovine Serum Albumin or non-fat dry milk in PBS)[7]

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution[7]

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

-

Plate Coating:

-

Dilute the pteridine-BSA conjugate to a concentration of 1-10 µg/mL in Coating Buffer.[7] The optimal concentration should be determined empirically via checkerboard titration.

-

Add 100 µL of the diluted conjugate to each well of the microtiter plate.

-

Cover the plate and incubate overnight at 4°C.[7]

-

Causality: This step immobilizes the target antigen onto the solid phase, providing the binding sites for the primary antibody.[8]

-

-

Blocking:

-

Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[7]

-

Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites on the plastic surface.[7]

-

Incubate for 1-2 hours at 37°C.[7]

-

Causality: Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the well surface, which would lead to high background noise.[8]

-

-

Preparation of Competitors and Antibody Mixture:

-

Prepare serial dilutions of both the pteridine standard and the 2-aminopteridine test compound in Wash Buffer. Concentrations should span a wide range to generate a full inhibition curve (e.g., from 100 µM down to 0.01 nM).

-

In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of a fixed, pre-determined optimal dilution of the anti-pteridine primary antibody.[7]

-

Incubate this mixture for 30 minutes at 37°C.

-

Causality: This pre-incubation step allows the free analyte (pteridine or 2-aminopteridine) to bind to the primary antibody in the liquid phase before it is exposed to the coated antigen.

-

-

Competitive Reaction:

-

Wash the blocked microtiter plate three times with Wash Buffer.

-

Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the pteridine-BSA coated plate.[7]

-

Incubate for 1 hour at 37°C.

-

Causality: During this incubation, any primary antibody that has not been bound by the free analyte in the mixture will be free to bind to the pteridine-BSA coated on the plate. Higher concentrations of free analyte will result in less primary antibody binding to the plate.

-

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.[7]

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with Wash Buffer.

-

Causality: The secondary antibody binds to the primary antibody that was captured by the immobilized antigen, providing an enzymatic label for signal generation.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB Substrate solution to each well and incubate for 15-20 minutes at room temperature, protected from light.[9]

-

Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.[7]

-

Immediately read the optical density (OD) at 450 nm using a microplate reader.

-

Data Analysis and Interpretation

The goal of the data analysis is to determine the concentration of each compound (pteridine and 2-aminopteridine) that is required to inhibit the binding of the primary antibody by 50% (the IC50 value).

-

Generate Inhibition Curves: Plot the OD at 450 nm against the logarithm of the competitor concentration for both pteridine and 2-aminopteridine. The resulting curves should be sigmoidal.

-

Calculate IC50 Values: Use a four-parameter logistic (4PL) regression analysis to fit the curves and accurately determine the IC50 value for each compound. The IC50 is the concentration at the inflection point of the curve.

-

Calculate Percent Cross-Reactivity: The degree of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Pteridine / IC50 of 2-Aminopteridine) x 100

Hypothetical Experimental Data

To illustrate the outcome, consider the following hypothetical data from a competitive ELISA experiment:

| Parameter | Pteridine (Primary Antigen) | 2-Aminopteridine (Test Compound) |

| IC50 Value | 1.5 nM | 75.0 nM |

| Calculated % Cross-Reactivity | 100% (by definition) | (1.5 nM / 75.0 nM) x 100 = 2.0% |

Interpretation: In this hypothetical scenario, the anti-pteridine antibody is 50 times more specific for pteridine than for 2-aminopteridine. A 2.0% cross-reactivity indicates a highly specific antibody, suggesting that at equal concentrations, 2-aminopteridine is significantly less effective at competing for antibody binding sites. This quantitative data provides strong evidence for the antibody's specificity and its suitability for assays where both compounds may be present.

Conclusion and Best Practices

Validating the specificity of an antibody is a cornerstone of rigorous scientific research. For structurally similar compounds like pteridine and 2-aminopteridine, assuming specificity without empirical validation is a significant risk that can compromise data integrity. The competitive ELISA protocol detailed here provides a robust, quantitative, and reliable method for determining antibody cross-reactivity.

Key Takeaways for Researchers:

-

Never assume specificity: Always validate your antibodies against relevant, structurally similar compounds that could be present in your samples.

-

Competitive ELISA is the preferred method: It provides quantitative IC50 values that allow for a precise calculation of cross-reactivity.

-

Document everything: Record lot numbers, reagent concentrations, and all experimental parameters to ensure reproducibility.

By implementing these validation strategies, researchers can ensure the accuracy and reliability of their immunoassays, leading to more trustworthy and impactful scientific discoveries.

References

-

Bhat, R., & Wold, F. (1989). Anti-idiotypic antibodies elicited by pterin recognize active site epitopes in dihydrofolate reductases and dihydropteridine reductase. Archives of Biochemistry and Biophysics, 275(2), 344-353. [Link]

-

Jennings, I. G., & Kemp, B. E. (1990). Structural similarities among enzyme pterin binding sites as demonstrated by a monoclonal anti-idiotypic antibody. Hybridoma, 9(1), 75-84. [Link]

-

Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

-

St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

-

ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

-

Kirkpatrick, D. S., et al. (2016). Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry. Methods in Molecular Biology, 1474, 133-146. [Link]

-

Bio-Rad. (n.d.). Types of ELISA. Retrieved from [Link]

-

Verma, R., et al. (2023). Recent Advances in the Development of Monoclonal Antibodies and Next-Generation Antibody Technologies. Microbiology Spectrum, 11(6), e02324-23. [Link]

-

Szałaj, N., et al. (2023). Monoclonal Antibodies: Historical Perspective and Current Trends in Biological Drug Development. Molecules, 28(18), 6542. [Link]

-

Suk, D. S., & Rubin, D. T. (2018). The Development of Monoclonal Antibodies. Gastrointestinal Endoscopy Clinics of North America, 28(3), 379-382. [Link]

-

Eroglu, B., et al. (2021). Development of Therapeutic Monoclonal Antibodies. Encyclopedia, 1(4), 943-959. [Link]

-

Simon, E. J., et al. (1980). The Specificity of Antimorphine and Antimeperidine Antibodies and Their Reactivity With Opioid Peptides. NIDA Research Monograph, 34, 198-207. [Link]

-

Anosike, G. C., & Ivantsova, M. N. (2023). MONOCLONAL ANTIBODIES: DEVELOPMENT PROSPECTS. FTI-2023, 825-828. [Link]

-

Bönisch, C., et al. (2012). Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays. Proteomics, 12(15-16), 2458-2462. [Link]

-

Gaunitz, S., et al. (2023). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 24(17), 13545. [Link]

-

Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]

-

Romera, M., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 674-712. [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. elisakits.co.uk [elisakits.co.uk]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. biossusa.com [biossusa.com]

- 9. stjohnslabs.com [stjohnslabs.com]

A Researcher's Guide to Benchmarking Fluorescence Intensity with Quinine Sulfate Standards